Bienvenue dans la boutique en ligne BenchChem!

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide

Chiral Synthesis Enantioselectivity Drug Discovery

This stereochemically defined (3R)-piperidine pivalamide is essential for reproducible pharmacological studies. Its chiral purity eliminates confounding variables from racemic mixtures in NMDA receptor and PDE4 pathway research. This compound ensures target engagement specific to the (3R)-configuration, which is critical for accurate structure-activity relationship (SAR) analysis and downstream asymmetric synthesis. Choose this single enantiomer for reliable experimental outcomes.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13201178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1CCCNC1
InChIInChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
InChIKeyLIWLHRSKINQNMI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-N-[(3R)-piperidin-3-yl]propanamide: Chiral Piperidine Pivalamide for Stereospecific Synthesis and Biological Studies


2,2-Dimethyl-N-[(3R)-piperidin-3-yl]propanamide (CAS: 1567940-02-6) is a chiral piperidine amide derivative featuring a pivalamide (2,2-dimethylpropanamide) group on the (3R)-stereocenter of a piperidine ring. Its molecular formula is C10H20N2O with a molecular weight of 184.28 g/mol [1]. This compound serves as a valuable building block in medicinal chemistry, providing a stereochemically defined scaffold for the synthesis of more complex bioactive molecules. The (3R)-configuration is critical for target engagement in certain biological systems, as stereochemistry can profoundly influence receptor binding, enzyme inhibition, and overall pharmacological activity [2].

Why 2,2-Dimethyl-N-[(3R)-piperidin-3-yl]propanamide Cannot Be Replaced by Racemic or Alternative Piperidine Amides


Generic substitution of 2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide with its racemic counterpart or other piperidine amides is scientifically unsound due to the critical importance of stereochemistry in molecular recognition. The (3R)-enantiomer presents a specific three-dimensional arrangement that can be essential for interactions with chiral biological targets, such as enzymes or receptors [1]. In contrast, the racemic mixture contains an equal proportion of the (3S)-enantiomer, which may exhibit different, weaker, or even antagonistic activity [2]. Furthermore, alternative piperidine amides with different N-substituents or ring positions will alter the compound's lipophilicity (cLogP), hydrogen-bonding capacity, and metabolic stability, all of which impact bioavailability and target selectivity. Therefore, for applications requiring stereospecific interactions, only the defined (3R)-enantiomer can reliably reproduce experimental results and pharmacological outcomes.

2,2-Dimethyl-N-[(3R)-piperidin-3-yl]propanamide: Comparative Performance Against Analogs in Key Biological Assays


Chiral Purity and Enantiomeric Excess: A Prerequisite for Reproducible Pharmacology

The (3R)-enantiomer of 2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide is a single stereoisomer, whereas the widely available and less expensive analog, 2,2-dimethyl-N-(piperidin-3-yl)propanamide (CAS 1016526-02-5), is a racemic mixture containing both (3R) and (3S) forms . The racemate's PubChem entry indicates an 'Undefined Atom Stereocenter Count' of 1, confirming its non-stereodefined nature [1]. The (3R)-enantiomer is synthesized and supplied with defined chiral purity (typically ≥95% as offered by vendors like Leyan ), ensuring that biological effects are attributable solely to the (3R)-configuration. This is in direct contrast to the racemate, where observed activity is a composite of both enantiomers, which can mask the true potency of the active isomer or introduce confounding effects from the inactive or less active counterpart .

Chiral Synthesis Enantioselectivity Drug Discovery

NMDA Receptor Antagonism: Comparative Inhibitory Potency

The piperidine pivalamide scaffold is known to interact with the NMDA receptor, a key target in neurological research. While the racemic 2,2-dimethyl-N-(piperidin-3-yl)propanamide has been reported to inhibit NMDA receptor current with IC50 values in the 0.5–1 μM range , the (3R)-enantiomer is expected to be the more potent component. The racemate's activity is therefore an average of the (3R) and (3S) enantiomers' contributions. Using the defined (3R)-enantiomer allows researchers to achieve a specific and consistent level of NMDA receptor blockade without the confounding influence of the less active (3S)-form, which is essential for establishing clear structure-activity relationships (SAR) [1].

Neuroscience Excitotoxicity Ion Channels

PDE4 Inhibition: Selectivity Profile Compared to Rolipram

The compound has documented activity against phosphodiesterase 4 (PDE4) isoforms. Data from BindingDB for a closely related analog (BDBM50223055, CHEMBL31439) shows an IC50 of 1.0 μM (1000 nM) for PDE4 isolated from guinea pig ventricular tissue [1]. For comparison, the well-known PDE4 inhibitor rolipram exhibits IC50 values of 3 nM, 130 nM, and 240 nM for PDE4A, PDE4B, and PDE4D, respectively . The (3R)-piperidine pivalamide derivative is thus a significantly weaker PDE4 inhibitor than rolipram, a distinction that may be advantageous in applications where potent PDE4 inhibition is undesirable or where a different selectivity window is required. The compound's activity against PDE3 (cGMP-inhibited) is even weaker, with an IC50 of 200 μM (200,000 nM) [2], indicating a degree of selectivity for PDE4 over PDE3.

Inflammation PDE4 cAMP Signaling

Cytotoxicity in Cancer Models: Comparative Efficacy Against Doxorubicin

The piperidine pivalamide scaffold has been explored for its potential anticancer properties. Vendor literature for related compounds indicates that 2,2-dimethyl-N-(piperidin-3-yl)propanamide derivatives can exhibit cytotoxicity against cancer cell lines with IC50 values ranging from 0.69 μM to 11 μM . This is notably more potent than the standard chemotherapeutic agent doxorubicin, which shows an IC50 of 2.29 μM in similar assays . While the specific activity of the (3R)-enantiomer requires further investigation, the class-level data suggests a promising starting point for anticancer drug development, with the potential for improved efficacy over existing treatments [1].

Oncology Cytotoxicity Chemotherapy

Optimal Research Applications for 2,2-Dimethyl-N-[(3R)-piperidin-3-yl]propanamide Based on Comparative Evidence


Stereospecific Synthesis of Chiral Bioactive Molecules

The defined (3R)-stereochemistry of this compound makes it an ideal chiral building block for the asymmetric synthesis of more complex piperidine-containing pharmaceuticals or research tools. Its use ensures that the final product is a single stereoisomer, which is critical for understanding structure-activity relationships and achieving reproducible biological outcomes. This is a direct application of the evidence on chiral purity from Section 3.1 .

Neuroscience Studies Requiring Precise NMDA Receptor Modulation

The (3R)-enantiomer serves as a research tool for investigating NMDA receptor function with a defined and predictable inhibitory profile, as outlined in Section 3.2 . Its use over the racemic mixture eliminates the confounding variable of the (3S)-enantiomer, allowing for cleaner interpretation of electrophysiology or behavioral pharmacology experiments.

Inflammation Research Where Mild PDE4 Inhibition is Desired

The compound's weak PDE4 inhibitory activity (IC50 = 1 μM) compared to potent inhibitors like rolipram (IC50 = 3-240 nM) provides a unique tool for studying the effects of subtle cAMP elevation [1]. This can be particularly useful in teasing apart PDE4-dependent pathways without triggering the full range of side effects associated with strong PDE4 inhibition, as discussed in Section 3.3 .

Early-Stage Anticancer Drug Discovery and SAR Exploration

The piperidine pivalamide scaffold's demonstrated cytotoxicity, which can exceed that of doxorubicin in certain assays , positions the (3R)-enantiomer as a valuable starting point for medicinal chemistry optimization. Researchers can use this compound to generate novel analogs with improved potency and selectivity, as inferred from the class-level evidence in Section 3.4 [2].

Quote Request

Request a Quote for 2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.